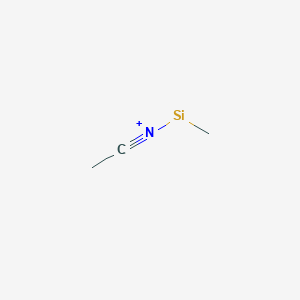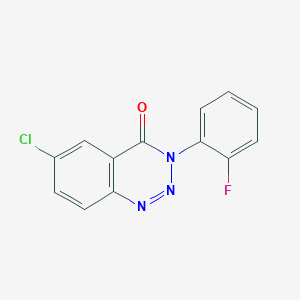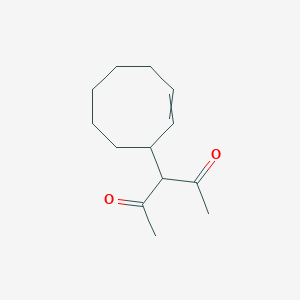
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclooctene and pentane-2,4-dione, featuring a cyclooctene ring attached to a pentane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cyclooctene with pentane-2,4-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the pentane-2,4-dione. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
科学的研究の応用
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene structures but different functional groups.
Pentane-2,4-dione derivatives: Compounds with similar diketone structures but different substituents.
Uniqueness
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclooctene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
872509-19-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
3-cyclooct-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C13H20O2/c1-10(14)13(11(2)15)12-8-6-4-3-5-7-9-12/h6,8,12-13H,3-5,7,9H2,1-2H3 |
InChIキー |
KQSJFSFQISSMKN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CCCCCC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


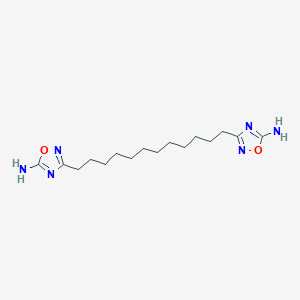
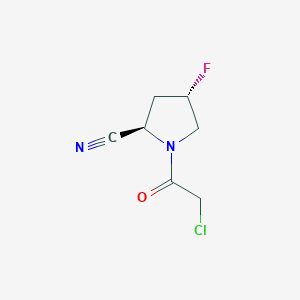
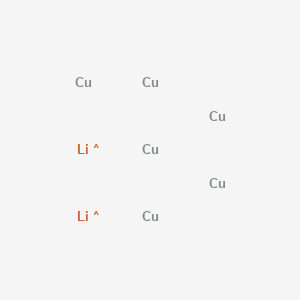
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
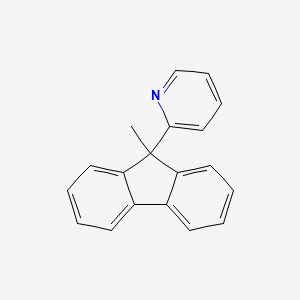
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
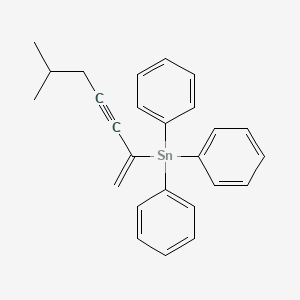
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
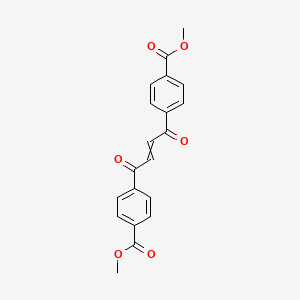
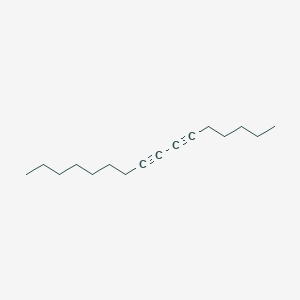
![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
